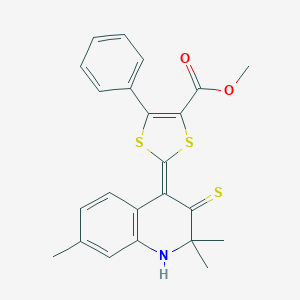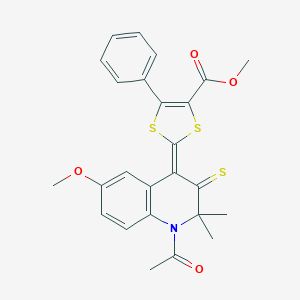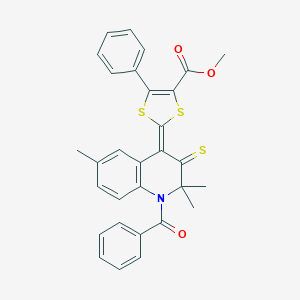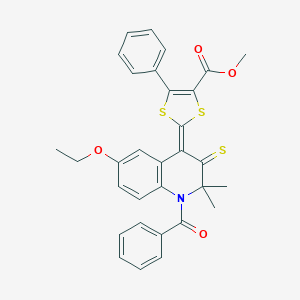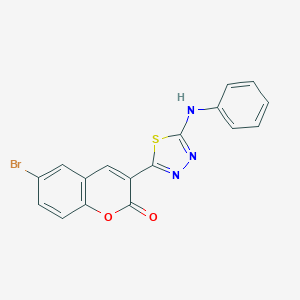
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one ring and a phenylamino group attached to a 1,3,4-thiadiazole ring at the 5th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Bromination: The chromen-2-one core is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Formation of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the phenylamino-1,3,4-thiadiazole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: The phenylamino group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Applications De Recherche Scientifique
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein interactions.
Industrial Applications: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-3-(5-methylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- 6-Bromo-3-(5-ethylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
- 6-Bromo-3-(5-phenylamino-[1,2,4]thiadiazol-2-yl)-chromen-2-one
Uniqueness
3-(5-Anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one is unique due to the presence of the phenylamino group on the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
313969-66-3 |
|---|---|
Formule moléculaire |
C17H10BrN3O2S |
Poids moléculaire |
400.3g/mol |
Nom IUPAC |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one |
InChI |
InChI=1S/C17H10BrN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21) |
Clé InChI |
WKWGXSOORYKJHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


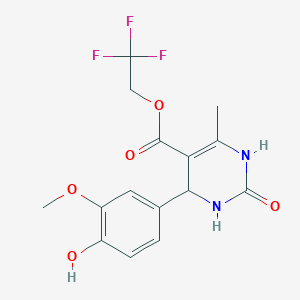
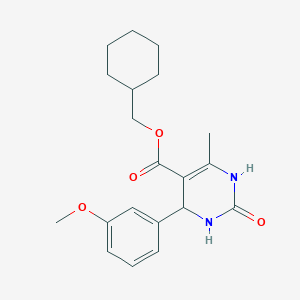
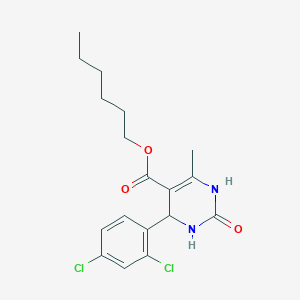
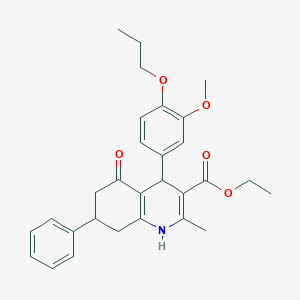
![cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B408501.png)

![DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408506.png)
![5-[(4-chlorophenoxy)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408508.png)
![dimethyl 2-{1-[(4-chlorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408509.png)
![DIMETHYL 2-[1-[2-(4-CHLOROPHENOXY)ACETYL]-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408510.png)
